2-(2,6-Dimethyl-4-nitrophenoxy)acetamide
Description
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide is a nitroaromatic acetamide derivative characterized by a phenoxy backbone substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 4-position. The acetamide moiety is linked to the phenoxy group via a methylene bridge.
Properties
Molecular Formula |
C10H12N2O4 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)4-7(2)10(6)16-5-9(11)13/h3-4H,5H2,1-2H3,(H2,11,13) |
InChI Key |
LSEUZQOQCBLIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-(2,6-Dimethyl-4-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide and related compounds:
Key Observations:
However, nitro groups may also confer toxicity, as seen in analogs like 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide . Methyl vs. Chloro Substituents: Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier chloro or ethyl groups (e.g., alachlor), possibly enhancing solubility or metabolic stability .
Synthetic Routes: The target compound likely requires a multi-step synthesis involving nitration of a dimethylphenol precursor followed by coupling with an acetamide moiety, similar to methods for 2-Cyano-N-(2-nitro-phenyl)-acetamide . In contrast, alachlor and related herbicides are synthesized via alkylation of chloroacetamide intermediates with substituted anilines, highlighting divergent synthetic strategies for agrochemicals vs. pharmaceuticals .
Research Findings and Contrasts
- Agrochemical vs. Pharmaceutical Potential: While alachlor and pretilachlor (from ) are established herbicides, nitro-substituted acetamides like the target compound are less documented in agrochemical contexts. Instead, nitro groups in acetamides are more frequently associated with antimicrobial or anticancer research, as seen in benzothiazole derivatives .
Thermodynamic Stability :
Compounds with methoxy or ethoxy substituents (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide in ) exhibit higher crystallinity and stability compared to nitro-substituted analogs, which may degrade under UV light or acidic conditions .Yield and Scalability : The 82% yield reported for 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide synthesis suggests that halogenated nitroacetamides can be efficiently produced, whereas methyl-substituted analogs may require optimized conditions due to steric effects .
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